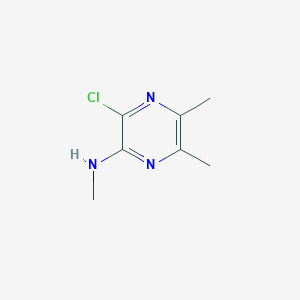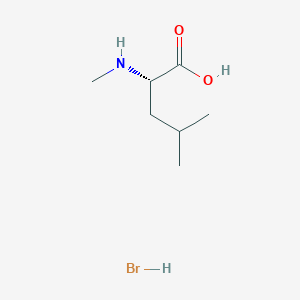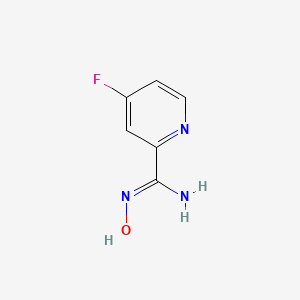![molecular formula C27H25N3O6S B13134131 [(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate](/img/structure/B13134131.png)
[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a synthetic molecule with a complex structure. Its IUPAC name is (18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione; hydrochloride . Let’s break down its features:
Molecular Formula: C28H29ClN4O3
Molecular Weight: 505 Da
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound involves several steps
Starting Materials: The synthesis begins with appropriate starting materials, which may include cyclic compounds and functional groups.
Cyclization: Intramolecular cyclization reactions are crucial for constructing the complex ring system.
Functionalization: Various functional groups are introduced through chemical reactions.
Methylation: The dimethylamino group is added to the structure.
Final Steps: The compound is further modified to achieve the desired product.
Industrial Production: Industrial-scale production methods likely involve optimization of the synthetic route for efficiency, scalability, and cost-effectiveness.
Analyse Chemischer Reaktionen
This compound can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially affecting its biological activity.
Reduction: Reduction reactions could alter its properties.
Substitution: Substituent groups can be replaced by other functional groups.
Common Reagents: Specific reagents depend on the reaction type.
Major Products: These reactions yield derivatives with modified structures.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Enzyme Inhibition: The compound inhibits protein kinase Cβ (PKCβ) selectively.
Drug Development: Researchers explore its potential as a drug candidate.
Cell Signaling: Investigated for its impact on cellular signaling pathways.
Cell Proliferation: May affect cell growth and division.
Diabetes: Studied for its role in managing diabetes-related complications.
Retinal Disorders: Investigated as a treatment for diabetic retinopathy.
Pharmaceuticals: Its PKCβ inhibition properties make it relevant for drug development.
Wirkmechanismus
The compound’s mechanism involves inhibiting PKCβ, affecting downstream signaling pathways. It likely influences cellular processes related to cell growth, inflammation, and metabolism.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, researchers often compare it with other PKC inhibitors. Its unique structure and selectivity distinguish it from related molecules.
Eigenschaften
Molekularformel |
C27H25N3O6S |
|---|---|
Molekulargewicht |
519.6 g/mol |
IUPAC-Name |
[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate |
InChI |
InChI=1S/C27H25N3O6S/c1-37(33,34)36-16-17-10-11-29-14-20(18-6-2-4-8-22(18)29)24-25(27(32)28-26(24)31)21-15-30(12-13-35-17)23-9-5-3-7-19(21)23/h2-9,14-15,17H,10-13,16H2,1H3,(H,28,31,32)/t17-/m0/s1 |
InChI-Schlüssel |
GACYONFEVKQWRM-KRWDZBQOSA-N |
Isomerische SMILES |
CS(=O)(=O)OC[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O |
Kanonische SMILES |
CS(=O)(=O)OCC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



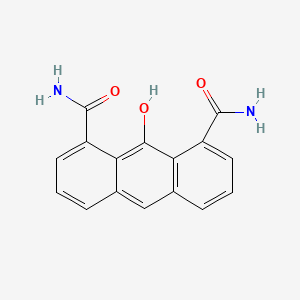
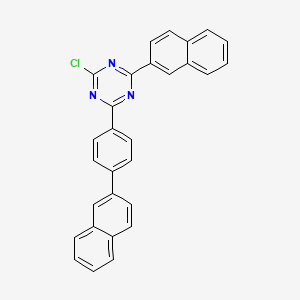
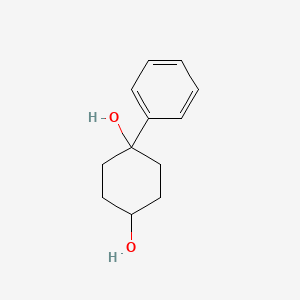
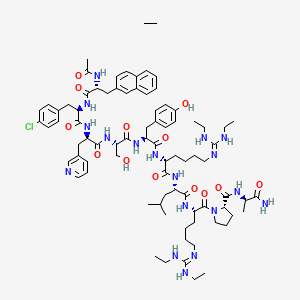
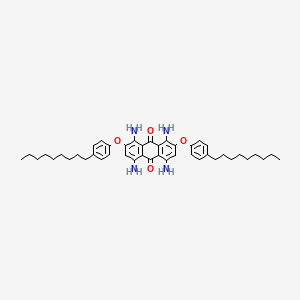
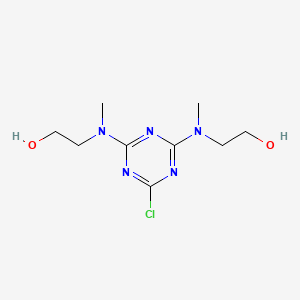



![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
